Dermatoxin B1
Description
Properties
bioactivity |
Gram+ & Gram-, |
|---|---|
sequence |
SLGSFLKGVGTTLASVGKVVSDQFGKLLQAGQG |
Origin of Product |
United States |
Isolation and Primary Characterization of Dermatoxin B1
Methodologies for Peptide Extraction and Purification from Biological Sources
The initial step in studying Dermatoxin (B1576924) B1 involves its extraction from its natural source, the skin of the tree frog Phyllomedusa bicolor. researchgate.netnih.gov This process is critical for obtaining the peptide in a pure form, suitable for further analysis.
A common method for extraction begins with the removal of the frog's skin, which is then homogenized to break down the tissue and release its cellular contents. researchgate.net To preserve the integrity of the peptides, this is often done on dry ice. researchgate.net Following homogenization, total RNAs can be extracted using methods like the TRIzol method. researchgate.net
The crude extract, containing a mixture of various molecules, then undergoes a series of purification steps. A multi-step protocol is typically employed to isolate Dermatoxin B1 to homogeneity. researchgate.netnih.gov This often involves various chromatographic techniques. nih.gov Reverse-phase high-performance liquid chromatography (RP-HPLC) is a powerful and frequently used method for purifying peptides like this compound from complex biological mixtures. nih.gov This technique separates molecules based on their hydrophobicity. Other chromatographic methods that can be employed for the purification of biomolecules include thin-layer chromatography, vacuum liquid chromatography, and column chromatography. nih.gov The goal of these purification steps is to isolate the peptide of interest from other cellular components and even from other closely related peptides. nih.gov
Table 1: Overview of Extraction and Purification Techniques
| Step | Methodology | Purpose |
|---|---|---|
| Extraction | Homogenization of frog skin | To release the peptide from the biological tissue. researchgate.net |
| Purification | Multi-step chromatography | To separate this compound from other molecules in the crude extract. researchgate.netnih.govnih.gov |
| Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) | A key chromatographic technique for high-resolution purification of peptides. nih.gov |
Initial Structural Elucidation Techniques Employed
Once a purified sample of this compound is obtained, the next crucial phase is to determine its chemical structure. This process, known as structural elucidation, relies on a combination of advanced analytical techniques. taylorandfrancis.com
Mass Spectrometry (MS) plays a pivotal role in this process. intertek.com It is used to determine the molecular weight of the peptide with high accuracy. intertek.com Techniques like electrospray ionization mass spectrometry have been used to determine the molecular mass of this compound. uniprot.org Tandem mass spectrometry (MS/MS) provides further structural information by fragmenting the peptide and analyzing the resulting smaller pieces, which helps in determining the amino acid sequence. intertek.comnih.gov
Direct Amino Acid Sequencing , often accomplished through methods like Edman degradation, provides the precise order of the amino acids that make up the peptide chain. nih.gov This, combined with mass spectrometry data, allows for the definitive determination of the primary structure of the peptide. researchgate.netnih.gov
In addition to these core techniques, cDNA analysis is also employed. researchgate.netnih.gov A cDNA library is constructed from the messenger RNA (mRNA) extracted from the frog's skin. nih.gov By sequencing the cDNA that codes for this compound, scientists can deduce the amino acid sequence of the precursor protein, which includes the mature peptide. nih.govnih.govresearchgate.net This genetic approach provides a powerful confirmation of the peptide's structure. researchgate.netnih.gov
Table 2: Techniques for Structural Elucidation of this compound
| Technique | Information Obtained |
|---|---|
| Mass Spectrometry (MS) | Determines the molecular weight of the peptide. intertek.com |
| Tandem Mass Spectrometry (MS/MS) | Provides amino acid sequence information through fragmentation analysis. intertek.comnih.gov |
| Direct Amino Acid Sequencing (e.g., Edman Degradation) | Determines the precise order of amino acids in the peptide chain. nih.gov |
| cDNA Analysis | Deduces the amino acid sequence from the genetic code. researchgate.netnih.govnih.gov |
The established primary structure of this compound is the amino acid sequence: SLGSFLKGVGTTLASVGKVVSDQFGKLLQAGQ. researchgate.netnih.govresearchgate.net
Establishment of Nomenclature and Classification within Known Peptide Families
Based on its structural characteristics, this compound is classified within a larger family of peptides. The nomenclature "this compound" itself was established upon its initial isolation and characterization. uniprot.org The "B1" designation suggests it was the first of its type to be identified from its source.
This compound is considered a member of the dermaseptin (B158304) superfamily. researchgate.nettcdb.org This classification is based on significant similarities in the amino acid sequences of their biosynthetic precursors. nih.govwikipedia.org Peptides within the dermaseptin family, although varied in their specific sequences, often share common structural motifs. nih.govpeerj.com For instance, many are cationic, meaning they carry a net positive charge, and contain a high proportion of hydrophobic amino acids. nih.gov
The dermaseptin superfamily is diverse and includes several families of peptides such as dermaseptins (in the strict sense), phylloseptins, plasticins, and dermatoxins. tcdb.org The precursor of this compound displays the characteristic features of preprodermaseptins, which have a conserved N-terminal preproregion followed by a more variable C-terminal domain that gives rise to the mature peptide. nih.govresearchgate.net This shared precursor structure is a key factor in its classification within the dermaseptin family. researchgate.net
Table 3: Classification of this compound
| Level | Classification | Basis for Classification |
|---|---|---|
| Superfamily | Dermaseptin | Similarity in the amino acid sequences of biosynthetic precursors. nih.govresearchgate.nettcdb.orgwikipedia.org |
| Family | Dermatoxin | Unique structural and functional characteristics that differentiate it from other dermaseptin-related peptides. nih.gov |
Molecular Biology and Biosynthesis of Dermatoxin B1
Gene Cloning and Complementary DNA (cDNA) Analysis
The primary structure of Dermatoxin (B1576924) B1 was initially determined through a combination of mass spectrometry and Edman degradation sequencing of the peptide purified from skin secretions. researchgate.netresearchgate.net This amino acid sequence was subsequently confirmed and the biosynthetic pathway elucidated through gene cloning and complementary DNA (cDNA) analysis. researchgate.netresearchgate.net
Researchers utilized polymerase chain reaction (PCR) coupled with the cloning and sequencing of cDNA derived from messenger RNA (mRNA) extracted from the frog's skin, brain, and intestine. researchgate.netresearchgate.net This molecular approach was crucial in identifying the full precursor protein, known as a preprodermatoxin. The cDNA sequence revealed that Dermatoxin B1 is encoded as a C-terminal segment of this larger precursor, confirming its origin as a gene-encoded peptide. researchgate.netresearchgate.net The analysis demonstrated that this compound is a novel member of the dermaseptin (B158304) gene family, which is known for producing a wide array of bioactive peptides in amphibian skin. researchgate.netresearchgate.net
Elucidation of Preproprotein Architecture and Post-Translational Processing Pathways
Like other members of the dermaseptin family, this compound is synthesized as a preproprotein, a common strategy for producing potent, secreted peptides. researchgate.netresearchgate.net This precursor architecture ensures the peptide is safely sequestered and inactive until it is processed and secreted from the granular glands of the skin. researchgate.net The preprodermatoxin has a canonical structure featuring a highly conserved N-terminal preproregion followed by a variable C-terminal domain that contains the sequence of the mature peptide. researchgate.netresearchgate.net
The N-terminal region of the dermatoxin precursor is composed of a signal peptide and a propeptide region. researchgate.netresearchgate.netuniprot.org The signal peptide, typically around 22 amino acids long, acts as a targeting signal, directing the nascent polypeptide chain into the endoplasmic reticulum for secretion. uniprot.org Following the signal peptide is an acidic proregion. This segment is highly conserved among precursors of the dermaseptin family and is thought to play a role in the correct folding of the precursor and in preventing premature activity of the C-terminal antimicrobial domain. researchgate.netacs.org The end of this acidic region is marked by a dibasic cleavage site (e.g., Lys-Arg), which is a recognition signal for proprotein convertases that initiate the release of the mature peptide. uniprot.org
In stark contrast to the conserved N-terminus, the C-terminal domain of dermaseptin-family precursors is hypervariable. researchgate.netresearchgate.net This region contains the amino acid sequence that will become the mature bioactive peptide. For this compound, this corresponds to a 32-residue peptide sequence. researchgate.net The release of the mature this compound from its precursor is a multi-step process. Following the initial cleavage at the dibasic site N-terminal to the peptide sequence, further processing occurs at the C-terminus. The cDNA of this compound encodes an extra C-terminal dipeptide, -GQ (Glycine-Glutamine). researchgate.net This extension serves as a signal for subsequent enzymatic reactions that are presumed to complete the maturation of the peptide, although unlike many other amphibian peptides, this compound is not C-terminally amidated. researchgate.netuniprot.org
| Feature | Description |
|---|---|
| Amino Acid Sequence | SLGSFLKGVGTTLASVGKVVSDQFGKLLQAGQ |
| Length | 32 residues |
| Origin | Phyllomedusa bicolor |
| Precursor C-Terminal Signal | -GQ dipeptide |
Analysis of Conserved N-Terminal Preproregions
Investigation of Tissue-Specific Expression Profiles (e.g., Skin, Intestine, Brain)
While initially discovered in skin secretions, analysis of mRNA transcripts has revealed a wider expression profile for the preprodermatoxin gene. researchgate.netresearchgate.net Using PCR with tissue-specific cDNA libraries, transcripts for this compound have been identified not only in the skin but also in the intestine and the brain of P. bicolor. researchgate.netresearchgate.net
This widespread expression suggests that this compound may have physiological roles beyond cutaneous host defense. The expression in the intestine points to a potential role in modulating the gut microbiome or providing a first line of defense against ingested pathogens. Its presence in the brain is intriguing, suggesting possible neuromodulatory or neuroprotective functions, a phenomenon observed with other amphibian skin peptides. researchgate.net Interestingly, while the preprodermatoxin expressed in the skin and intestine have identical sequences, the precursor found in the brain features two amino acid substitutions within the N-terminal preproregion. researchgate.netresearchgate.net The sequence of the mature this compound peptide itself, however, remains consistent across these tissues. uniprot.org
| Tissue | Expression Detected | Notes |
|---|---|---|
| Skin | Yes | Primary site of isolation and storage in granular glands. researchgate.netresearchgate.net |
| Intestine | Yes | Precursor sequence identical to that in the skin. researchgate.netresearchgate.net |
| Brain | Yes | Precursor contains two amino acid substitutions in the preproregion compared to the skin form. researchgate.netresearchgate.net |
Regulatory Mechanisms Governing Biosynthetic Pathways
The precise regulatory mechanisms that govern the transcription and translation of the this compound gene are not yet well understood. researchgate.net The production of antimicrobial peptides in amphibians is generally understood to be a component of the innate immune system, with synthesis and secretion from granular glands occurring in response to external stimuli such as stress, injury, or infection. researchgate.net For related peptides, biosynthesis can be tightly regulated by conserved signaling pathways. researchgate.net However, specific transcription factors, signaling cascades, or hormonal controls that modulate the expression of the dermatoxin gene in P. bicolor have not been definitively identified. Research into the regulation of these biosynthetic pathways is an area of ongoing interest, spurred by the potential biotechnological applications of these peptides. researchgate.net
Evolutionary Diversification of Biosynthetic Precursors within Amphibian AMPs
This compound and its precursor are a clear example of the evolutionary strategy known as "gene duplication and diversification" that is common among amphibian antimicrobial peptides. researchgate.netresearchgate.net The dermatoxin gene belongs to the dermaseptin superfamily, which encodes a vast arsenal (B13267) of peptides from a common ancestral gene. researchgate.net The hallmark of this family is the conserved N-terminal preproregion architecture, which is linked to a highly variable C-terminal region encoding the mature peptide. researchgate.netresearchgate.netacs.org
This genetic template allows for rapid evolution of the C-terminal domain through point mutations, insertions, and deletions. The result is the generation of a multitude of peptides with diverse sequences, structures, and biological activities, all while using the same fundamental biosynthetic and secretion machinery. researchgate.net For instance, within the same frog species, precursors with nearly identical signal and propeptide regions can give rise to peptides as functionally distinct as the antimicrobial Dermaseptins B, the antimicrobial Phylloxin (B1576862), and the opioid peptides known as dermorphins and deltorphins. researchgate.netresearchgate.net this compound, with its unique structure and activity spectrum, extends this repertoire, showcasing how a single gene family can be a powerful engine for the evolution of a complex chemical defense system. researchgate.net
Structural Characterization and Biophysical Aspects of Dermatoxin B1
Determination of Primary Amino Acid Sequence and Compositional Analysis
The primary structure of Dermatoxin (B1576924) B1 was determined through mass spectral analysis, sequencing of the purified peptide, and confirmed by cDNA analysis and chemical synthesis. nih.gov It is a 32-residue peptide with the following amino acid sequence: SLGSFLKGVGTTLASVGKVVSDQFGKLLQAGQ nih.gov
This sequence reveals a glycine-rich composition and displays homology with the xenopsin (B549565) precursor factor found in Xenopus laevis. researchgate.net The peptide is cationic in nature, a common feature of many antimicrobial peptides that facilitates interaction with negatively charged bacterial membranes. researchgate.net
Table 1: Amino Acid Composition of Dermatoxin B1
| Amino Acid | Abbreviation | Count |
|---|---|---|
| Alanine | A | 3 |
| Glutamine | Q | 2 |
| Leucine (B10760876) | L | 4 |
| Glycine (B1666218) | G | 5 |
| Serine | S | 3 |
| Valine | V | 3 |
| Threonine | T | 2 |
| Lysine | K | 3 |
| Phenylalanine | F | 2 |
This interactive table is based on the primary sequence of this compound.
Elucidation of Secondary Structural Motifs (e.g., Amphipathic Alpha-Helical Conformation)
This compound is characterized by its propensity to form an amphipathic α-helical structure, particularly in environments that mimic the lipid bilayer of microbial cell membranes. researchgate.netnih.gov An amphipathic helix possesses distinct hydrophobic and hydrophilic faces, which are crucial for its membrane-disrupting activity. colostate.edunih.gov The hydrophobic face interacts with the lipid core of the membrane, while the cationic hydrophilic face interacts with the polar head groups of phospholipids (B1166683) and the aqueous environment. nih.govmdpi.com This structural arrangement is fundamental to its proposed mechanism of action, which involves the permeabilization of the cell membrane. nih.govresearchgate.net
Circular Dichroism (CD) spectroscopy is a key analytical technique used to study the secondary structure of peptides in various environments. jascoinc.comuq.edu.au For this compound, CD spectroscopy has confirmed that the peptide adopts a largely random coil conformation in aqueous solutions. researchgate.netnih.gov However, in the presence of membrane-mimetic media, such as trifluoroethanol (TFE) or sodium dodecyl sulfate (B86663) (SDS) micelles, the CD spectra show a distinct shift. researchgate.netnih.gov These changes are characteristic of α-helix formation, with negative bands appearing around 208 and 222 nm. researchgate.net This indicates that the peptide undergoes a conformational change upon encountering a nonpolar environment, folding into its active helical structure. researchgate.netnih.gov
Computational methods and predictive modeling support the experimental findings from CD spectroscopy. nih.govnih.gov Secondary structure prediction algorithms, based on the primary amino acid sequence, consistently forecast a high potential for α-helical conformation in this compound. researchgate.netnih.gov These models, often visualized using helical wheel projections, clearly illustrate the amphipathic nature of the helix. The projection shows a spatial segregation of hydrophobic residues (like Leucine, Valine, and Phenylalanine) and hydrophilic/charged residues (like Lysine, Serine, and Glutamine) on opposite sides of the helical cylinder. mdpi.comsemanticscholar.org
Application of Circular Dichroism (CD) Spectroscopy
Conformational Dynamics and Stability in Membrane-Mimetic Environments
The stability and conformational dynamics of this compound are highly dependent on its environment. In aqueous solution, the peptide is flexible. researchgate.net Upon interaction with a membrane surface, it transitions to a more stable, ordered α-helical state. researchgate.netnih.gov Studies in membrane-mimetic environments like SDS micelles or lipid vesicles show that this induced structure is stable. nih.govnih.gov The interaction is primarily driven by initial electrostatic attraction between the cationic peptide and anionic components of target membranes, followed by the hydrophobic insertion of the nonpolar face of the helix into the lipid bilayer. mdpi.com The peptide is thought to reside near the membrane surface, interacting with the phospholipid head groups and the more fluid acyl chain region, rather than penetrating deep into the hydrophobic core. nih.govnih.gov This interaction alters membrane permeability, likely by forming ion-conducting channels or pores. nih.govresearchgate.net
Analysis of C-Terminal Dipeptide Motifs and Their Structural Significance
An interesting feature of this compound is the presence of the C-terminal dipeptide -Gly-Gln (-GQ). researchgate.netresearchgate.net The C-termini of proteins and peptides are known to be important for a variety of functions, including protein stability, folding, and interaction. nih.gov In many bioactive peptides, the C-terminus is amidated to neutralize the negative charge of the carboxyl group, which often enhances stability and activity. While this compound is not specified as C-terminally amidated in all literature, the final glutamine residue could potentially be a substrate for such modification. Capping motifs at the N- and C-termini of helices are known to play a significant role in stabilizing the helical structure by satisfying hydrogen-bonding patterns at the ends of the helix. frontiersin.org The specific -GQ motif's contribution to the stability or function of this compound's helical structure is an area for further detailed investigation, but C-terminal regions are generally recognized as key regulators of peptide function and structure. nih.govfrontiersin.org
Table 2: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| Glycine |
| Glutamine |
| Leucine |
| Valine |
| Phenylalanine |
| Lysine |
| Serine |
| Trifluoroethanol |
| Sodium dodecyl sulfate |
Molecular Mechanisms of Action of Dermatoxin B1
Identification of Primary Cellular Targets and Binding Interactions (e.g., Bacterial Plasma Membrane)
Circular dichroism spectroscopy and secondary structure predictions indicate that Dermatoxin (B1576924) B1 adopts an amphipathic α-helical conformation in low polarity environments that mimic the lipid-rich bacterial membrane. researchgate.netnih.gov This structural arrangement, with distinct hydrophobic and hydrophilic faces, is crucial for its interaction with and subsequent disruption of the membrane. imrpress.com The peptide is believed to bind to the lipid bilayer surface before inserting into the membrane core. researchgate.net
Mechanistic Pathways of Membrane Depolarization and Permeability Alteration
Following the initial binding, Dermatoxin B1 triggers a cascade of events that lead to membrane depolarization and a significant alteration in membrane permeability. researchgate.netembrapa.br This disruption of the membrane's barrier function is the core of its lethal action against bacteria.
Proposed Models of Ion-Conducting Channel Formation
The prevailing hypothesis for how this compound alters membrane permeability is through the formation of ion-conducting channels. researchgate.netnih.gov This model is supported by observations from reflected light fluorescence microscopy after DNA-staining of bacterial cells, which are consistent with a mechanism of cell killing based on altered membrane permeability rather than complete solubilization. researchgate.netnih.gov
While the precise architecture of these channels is not fully elucidated for this compound, models proposed for other amphipathic α-helical peptides, such as the "barrel-stave" or "toroidal pore" models, offer plausible frameworks. In the barrel-stave model, several peptide molecules would aggregate and insert into the membrane, forming a pore-like structure. researchgate.net The toroidal pore model suggests that the peptides induce the lipid monolayers to bend inward, creating a pore lined by both the peptides and the lipid head groups. uc.pt Synthetic peptide studies have shown that amphipathic α-helices can indeed aggregate to form well-defined ion channels. nih.gov
Differentiation from Membrane Solubilization Mechanisms
The action of this compound is distinct from that of detergents or other agents that cause membrane solubilization. researchgate.netembrapa.br Membrane solubilization involves the complete disruption of the lipid bilayer into micelles. biorxiv.org In contrast, the evidence for this compound points towards the formation of discrete pores or channels that allow for the passage of ions, leading to depolarization and leakage of cellular contents, but without completely dissolving the membrane structure. researchgate.netnih.gov This more targeted disruption of membrane function is a hallmark of many antimicrobial peptides.
Comparative Analysis of Activity against Distinct Bacterial Species (e.g., Mollicutes, Gram-Positive Eubacteria, Gram-Negative Eubacteria)
This compound exhibits a broad spectrum of antibacterial activity, though its potency varies among different bacterial species. researchgate.netnih.gov It is particularly effective against Mollicutes (wall-less eubacteria) and Gram-positive eubacteria. researchgate.netresearchgate.netuniprot.org Its activity against Gram-negative eubacteria is generally lower. researchgate.netresearchgate.netuniprot.org
The higher susceptibility of Gram-positive bacteria is likely due to the direct accessibility of their plasma membrane. In contrast, the outer membrane of Gram-negative bacteria, with its lipopolysaccharide (LPS) layer, presents an additional barrier that the peptide must overcome. nih.gov
Table 1: Comparative Antimicrobial Activity of this compound
| Bacterial Species | Type | Susceptibility | Minimum Inhibitory Concentration (MIC) (µM) | Reference |
|---|---|---|---|---|
| Acholeplasma laidlawii | Mollicute | High | 6.25 - 100 | researchgate.netfrontiersin.org |
| Spiroplasma melliferum | Mollicute | High | 6.25 - 100 | researchgate.netfrontiersin.org |
| Bacillus megaterium | Gram-Positive | High | 6.25 - 100 | researchgate.netfrontiersin.org |
| Corynebacterium glutamicum | Gram-Positive | High | 6.25 - 100 | researchgate.netfrontiersin.org |
| Staphylococcus aureus | Gram-Positive | Potent | Not specified | uniprot.org |
| Sinorhizobium meliloti | Gram-Negative | Lower | 6.25 - 100 | researchgate.netfrontiersin.org |
| Burkholderia cepacia | Gram-Negative | Less Active | Not specified | uniprot.org |
| Pseudomonas aeruginosa | Gram-Negative | Less Active | Not specified | uniprot.org |
| Salmonella typhimurium | Gram-Negative | Less Active | Not specified | uniprot.org |
Investigation of Potential Intracellular Targets or Pathway Modulations (if applicable and academic)
While the primary mechanism of this compound is the disruption of the bacterial plasma membrane, the possibility of interactions with intracellular targets cannot be entirely ruled out, especially for antimicrobial peptides that can translocate across the membrane. imrpress.comuc.pt However, current research on this compound has predominantly focused on its membrane-disrupting activities. researchgate.netnih.govresearchgate.net There is limited specific academic literature available that investigates or identifies any direct intracellular targets or specific pathway modulations for this compound. The lethal effects observed are well-explained by the catastrophic loss of membrane integrity and the resulting leakage of essential ions and metabolites. researchgate.netembrapa.br
Advanced Methodologies for Dermatoxin B1 Research
High-Resolution Spectroscopic Techniques (e.g., Nuclear Magnetic Resonance for Solution Structure Determination)
The three-dimensional structure of Dermatoxin (B1576924) B1 in various environments is crucial for understanding its biological activity. High-resolution spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy, are pivotal in determining the solution structure of peptides like Dermatoxin B1. nih.gov
While a specific high-resolution NMR structure of this compound is not yet publicly available in databases, the principles of this technique are routinely applied to similar antimicrobial peptides. For this compound, NMR studies would involve the use of two-dimensional (2D) NMR experiments, such as Total Correlation Spectroscopy (TOCSY) and Nuclear Overhauser Effect Spectroscopy (NOESY), on isotopically labeled (¹³C, ¹⁵N) peptide samples. These experiments provide through-bond and through-space correlations between atomic nuclei, allowing for the assignment of resonances and the calculation of inter-proton distance restraints.
Table 1: Spectroscopic and Structural Characteristics of this compound
| Property | Method | Finding | Reference |
| Primary Structure | Mass Spectrometry, Edman Degradation, cDNA Sequencing | SLGSFLKGVGTTLASVGKVVSDQFGKLLQAGQ | researchgate.net |
| Secondary Structure | Circular Dichroism (CD) Spectroscopy | Adopts an amphipathic α-helical conformation in low polarity media. | researchgate.net |
| Predicted Conformation | Secondary Structure Prediction | Amphipathic α-helix | researchgate.net |
Advanced Chromatographic and Mass Spectrometric Approaches (e.g., HPLC-MS/MS for Proteoform Analysis)
The initial isolation and characterization of this compound relied on a combination of chromatographic techniques and mass spectrometry. researchgate.net Modern advancements in these fields, particularly the coupling of high-performance liquid chromatography with tandem mass spectrometry (HPLC-MS/MS), offer powerful tools for in-depth analysis, including the characterization of different proteoforms. numberanalytics.com
Proteoforms are the different molecular forms of a protein that can arise from a single gene due to processes like post-translational modifications (PTMs) or alternative splicing. In the context of this compound, which is ribosomally synthesized, different proteoforms could exist with subtle variations.
HPLC-MS/MS would be employed for a "top-down" or "bottom-up" proteomic analysis of skin secretions to identify and quantify this compound and its potential variants. In a top-down approach, the intact peptide is introduced into the mass spectrometer and fragmented. This allows for the precise localization of any modifications. In a bottom-up approach, the peptide mixture is first digested with a protease, and the resulting fragments are analyzed. This method is highly sensitive for identifying the peptide's presence in a complex biological sample. frontiersin.org These advanced techniques are crucial for understanding the natural diversity of this compound and how this diversity might impact its biological activity. asiaresearchnews.com
Table 2: Chromatographic and Mass Spectrometric Methods in this compound Research
| Technique | Application | Purpose |
| Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) | Purification | To isolate this compound from complex frog skin secretions. |
| Mass Spectrometry (MS) | Molecular Weight Determination | To determine the precise molecular mass of the purified peptide. |
| Tandem Mass Spectrometry (MS/MS) | Sequencing and Proteoform Analysis | To determine the amino acid sequence and identify any post-translational modifications. |
Molecular Modeling and Computational Simulation Techniques for Structure-Function Prediction
Molecular modeling and computational simulations provide invaluable insights into the dynamic behavior of this compound and its interactions with bacterial membranes, complementing experimental data. vscht.cz These in silico approaches allow for the prediction of structure-function relationships at an atomic level of detail. nih.gov
Molecular dynamics (MD) simulations can be used to model the behavior of this compound in an aqueous environment and, more importantly, its interaction with a simulated bacterial membrane. By placing the peptide near a lipid bilayer that mimics the composition of a bacterial cell membrane (e.g., containing phospholipids (B1166683) like phosphatidylglycerol and phosphatidylethanolamine), researchers can observe the process of membrane binding, insertion, and potential pore formation. plos.org
These simulations can reveal key aspects of the peptide's mechanism of action, such as:
The orientation of the peptide upon membrane binding.
The depth of insertion of the peptide into the lipid bilayer.
The role of specific amino acid residues in membrane interaction.
The conformational changes the peptide undergoes during the interaction.
The effect of the peptide on membrane properties, such as thickness, fluidity, and local curvature.
Such computational studies can guide the design of this compound analogs with enhanced activity or specificity. For instance, by simulating the effects of specific amino acid substitutions, it is possible to predict which changes would lead to a more stable peptide-membrane interaction. plos.org
Microscopic and Imaging Techniques for Visualizing Cellular Interactions (e.g., Fluorescence Microscopy)
Visualizing the direct interaction of this compound with bacterial cells is essential for confirming its proposed mechanism of action. Fluorescence microscopy is a powerful technique used to observe the effects of the peptide on bacterial cell morphology and membrane integrity. nih.gov
In a typical experiment, bacterial cells are treated with this compound and then stained with fluorescent dyes. For example, a DNA-staining dye that can only enter cells with compromised membranes, such as propidium (B1200493) iodide, can be used. An increase in fluorescence inside the bacteria after treatment with this compound would indicate that the peptide has permeabilized the cell membrane. researchgate.net
Furthermore, the peptide itself can be labeled with a fluorescent tag to track its localization within or on the surface of the bacterial cells. This can provide direct evidence of the peptide accumulating on the bacterial membrane. Confocal laser scanning microscopy can provide high-resolution images of this interaction, allowing for a detailed visualization of the peptide's distribution and its effect on the bacterial cell. These imaging studies have been consistent with a mechanism of cell killing based on the alteration of membrane permeability rather than complete membrane solubilization. researchgate.net
Recombinant DNA Technologies and Site-Directed Mutagenesis for Functional Dissection
Recombinant DNA technology and site-directed mutagenesis are indispensable tools for the functional dissection of peptides like this compound. nih.govgenewiz.com The initial characterization of this compound involved the cloning and sequencing of its cDNA, which provided the blueprint for its amino acid sequence and revealed its origin from a larger precursor protein. researchgate.net
To produce larger quantities of this compound for research purposes and to create specific variants, the gene encoding the peptide can be cloned into an expression vector and produced in a suitable host system, such as E. coli. prospecbio.com This recombinant production is often more efficient and scalable than isolation from natural sources.
Site-directed mutagenesis allows for the precise alteration of the this compound amino acid sequence. nih.govneb.com By systematically replacing specific amino acids, researchers can investigate their roles in the peptide's structure, stability, and biological activity. For example, key questions that can be addressed using this technique include:
The importance of cationic residues (like lysine) for electrostatic interactions with the negatively charged bacterial membrane.
The role of hydrophobic residues in membrane insertion and disruption.
By creating a library of this compound mutants and testing their antimicrobial activity, a detailed map of structure-function relationships can be generated. This knowledge is critical for the rational design of novel antimicrobial agents with improved therapeutic properties. biorxiv.org
Structural Modifications and Analog Design in Dermatoxin B1 Research
Rational Design and Chemical Synthesis of Dermatoxin (B1576924) B1 Analogs
The rational design of peptide analogs typically involves targeted amino acid substitutions, truncations, or other chemical modifications to enhance desired properties such as antimicrobial potency, selectivity, and stability. For antimicrobial peptides like Dermatoxin B1, design strategies often focus on optimizing the balance of hydrophobicity and cationicity to improve interaction with bacterial membranes while minimizing toxicity to host cells.
While the chemical synthesis of the native this compound has been accomplished to verify its structure and for biological testing, there is a notable lack of published research detailing the design and synthesis of a series of its analogs. researchgate.net Such studies would be crucial for exploring the therapeutic potential of this peptide.
Investigation of Structure-Activity Relationships (SAR) through Modified Peptides
For this compound, comprehensive SAR studies involving a library of modified peptides have not been reported. Consequently, detailed data tables correlating specific structural changes in this compound with their impact on antimicrobial activity are not available. Research on related frog skin peptides, such as dermaseptins and temporins, has shown that modifications like amino acid substitution and truncation can significantly affect their antimicrobial spectrum and potency. nih.govimrpress.com Similar systematic studies on this compound would be necessary to elucidate its SAR.
Conformational Changes Induced by Structural Modifications and Their Mechanistic Implications
The biological activity of antimicrobial peptides is often intrinsically linked to their three-dimensional structure, particularly the conformation they adopt upon interacting with bacterial membranes. nih.gov Techniques such as circular dichroism (CD) spectroscopy are commonly used to study these conformational changes, for instance, the transition from a random coil in aqueous solution to an α-helical structure in a membrane-mimetic environment. nih.gov
While the native this compound is predicted to form an amphipathic α-helix, there is no available research on how rationally designed structural modifications in its analogs would alter this conformation. researchgate.net Investigating the conformational changes in this compound analogs would provide critical insights into the mechanistic basis of their antimicrobial activity and guide further design efforts.
Future Research Trajectories and Unanswered Questions
Deeper Elucidation of Regulatory Networks in Dermatoxin (B1576924) B1 Gene Expression
While it is known that Dermatoxin B1 is encoded by a gene belonging to the dermaseptin (B158304) family, the intricate regulatory networks governing its expression remain largely unexplored. researchgate.netnih.gov Future research should focus on identifying the specific transcription factors and signaling pathways that control the transcription of the this compound gene. Understanding how environmental cues, developmental stages, or pathogenic threats influence these regulatory networks is a key area for investigation. nih.govfrontiersin.org Techniques such as quantitative real-time PCR could be employed to quantify mRNA expression levels under different conditions, providing insights into the dynamics of gene regulation. nih.gov
Comprehensive Mapping of Subcellular Localization and Interaction Partners
The primary mode of action for this compound is believed to be the disruption of microbial cell membranes. uniprot.orgnih.govresearchgate.net However, a detailed map of its subcellular localization and a comprehensive list of its interaction partners are yet to be fully elucidated. UniProtKB data indicates its presence in the extracellular region and on membranes. uniprot.org Advanced imaging techniques and proteomic approaches could be utilized to track the peptide's journey from its site of synthesis in the granular glands to its target on the microbial cell surface. acs.org Identifying specific molecular partners, both on the host and microbial cells, will provide a more nuanced understanding of its mechanism of action and potential for off-target effects.
Development of Novel Analytical and Biophysical Characterization Techniques
The characterization of this compound has relied on established techniques such as mass spectrometry, HPLC, and circular dichroism. researchgate.netnih.govresearchgate.net While effective, the development of novel analytical and biophysical methods could offer deeper insights. High-resolution techniques could provide more detailed structural information in various membrane-mimicking environments. vulcanchem.com Furthermore, developing methods for real-time monitoring of the peptide's interaction with membranes would be invaluable for understanding the kinetics of membrane disruption. google.com Techniques like surface plasmon resonance or quartz crystal microbalance could be adapted for this purpose.
Advanced Computational and In Silico Modeling of Peptide Dynamics and Interactions
Computational modeling and in silico simulations offer a powerful and complementary approach to experimental studies. researchgate.netnih.govnih.govnih.govnih.gov Molecular dynamics simulations can be employed to model the dynamic behavior of this compound and its interaction with lipid bilayers of varying compositions, mimicking different microbial membranes. researchgate.netmdpi.com These simulations can predict the peptide's conformational changes upon membrane binding and the molecular-level details of pore formation. researchgate.net Furthermore, in silico docking studies can help identify potential binding pockets on microbial proteins, suggesting additional mechanisms of action beyond membrane lysis. nih.gov Such computational approaches can guide the design of more potent and selective synthetic analogs.
Interdisciplinary Approaches to Understand the Ecological and Evolutionary Roles of Amphibian Peptides
The presence of a diverse arsenal (B13267) of antimicrobial peptides like this compound in amphibian skin highlights their crucial role in the innate immune system and defense against predators. acs.orgresearchgate.netmdpi.com An interdisciplinary approach, combining molecular biology, ecology, and evolutionary biology, is essential to fully grasp the significance of these peptides. plos.orgfrontiersin.org Studying the co-evolution of these peptides with the microbial communities on amphibian skin can reveal fascinating insights into host-microbe interactions. frontiersin.org Furthermore, examining the evolutionary pressures that have driven the diversification of the dermaseptin gene family, from which this compound originates, will shed light on the adaptive strategies of amphibians in various environments. oup.commdpi.comnih.govnih.gov Understanding these ecological and evolutionary contexts is vital for appreciating the full biological importance of this compound and other amphibian peptides. nih.gov
Q & A
Basic Research Questions
Q. What are the standard methodologies for detecting and quantifying Dermatoxin B1 in biological samples, and how can researchers validate their analytical protocols?
- Methodological Answer : Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) for high sensitivity and specificity. Validate protocols by spiking control matrices with known concentrations of this compound and calculating recovery rates (≥80% acceptable) . Include internal standards (e.g., isotopically labeled analogs) to correct for matrix effects. Follow NIH preclinical reporting guidelines for reproducibility .
Q. How should researchers design initial experiments to assess the cytotoxicity of this compound in vitro?
- Methodological Answer : Employ dose-response assays (e.g., MTT or CellTiter-Glo®) across a logarithmic concentration range (e.g., 0.1–100 µM). Include positive controls (e.g., staurosporine for apoptosis) and negative controls (vehicle-only treatment). Replicate experiments at least three times, with technical triplicates per condition, to account for biological variability .
Q. What are the primary cellular targets or pathways implicated in this compound toxicity, and how can these be prioritized for investigation?
- Methodological Answer : Start with a literature review focusing on transcriptomic or proteomic studies of this compound. Use databases like PubMed or Scopus with keywords "this compound AND (mechanism OR pathway)" to identify conserved targets (e.g., oxidative stress markers, apoptosis regulators) . Prioritize pathways with conflicting evidence for deeper validation (e.g., siRNA knockdown followed by functional assays) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported cytotoxicity data for this compound across different cell lines or experimental models?
- Methodological Answer : Conduct a meta-analysis of existing studies, noting variables such as cell culture conditions (e.g., serum concentration, passage number) and exposure duration. Perform comparative experiments under standardized conditions, using orthogonal assays (e.g., ATP quantification vs. membrane integrity assays) to rule out method-specific artifacts . Apply statistical models (e.g., ANOVA with post-hoc tests) to identify significant confounding factors .
Q. What strategies are effective for elucidating the metabolic pathways of this compound in mammalian systems?
- Methodological Answer : Use stable isotope tracing (e.g., ¹³C-labeled this compound) coupled with high-resolution mass spectrometry to track metabolite formation. Combine with CRISPR-Cas9 knockout models of hepatic enzymes (e.g., CYP450 isoforms) to identify key metabolic enzymes . Validate findings using in vivo models with bile duct cannulation to capture biliary metabolites .
Q. What are the best practices for synthesizing and characterizing novel this compound analogs to study structure-activity relationships (SAR)?
- Methodological Answer : Employ modular synthesis approaches (e.g., late-stage functionalization) to generate analogs. Characterize compounds using NMR (¹H, ¹³C, 2D-COSY) and HRMS, ensuring ≥95% purity via HPLC. For SAR studies, use a standardized panel of assays (e.g., cytotoxicity, target-binding affinity) and apply multivariate statistical analysis (e.g., principal component analysis) to correlate structural features with activity .
Methodological Notes
- Data Reproducibility : Document all experimental parameters (e.g., buffer composition, incubation temperatures) in supplemental materials, adhering to journal guidelines for clarity .
- Literature Review : Use Boolean search operators (e.g., "this compound NOT industrial") to filter non-academic sources. Avoid unreliable databases like .
- Conflict Resolution : For contradictory findings, publish negative results in dedicated repositories (e.g., Zenodo) to improve transparency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
